Calcium-Sensing Receptor (CaSR) Antagonism: A High-Potency, Distinctive Off-Target Profile
This compound exhibits exceptionally potent antagonist activity at the human calcium-sensing receptor (CaSR), with an IC50 of 0.034 nM in a FLIPR assay measuring intracellular calcium release in HEK293 cells. This potency is over 400-fold higher than its activity at the beta-2 adrenergic receptor (IC50 = 14 nM) in the same assay system, highlighting a significant and potentially impactful off-target liability or opportunity, depending on the research context [1]. This specific profile is not generalizable to all 2-aminopyrimidines and represents a key differentiator from close analogues lacking this data.
| Evidence Dimension | Antagonist activity (IC50) |
|---|---|
| Target Compound Data | 0.034 nM |
| Comparator Or Baseline | Beta-2 adrenergic receptor (14 nM) |
| Quantified Difference | Approximately 412-fold higher potency at CaSR |
| Conditions | Human calcium receptor expressed in HEK293 cells; inhibition of intracellular calcium release by FLIPR assay |
Why This Matters
For projects where calcium signaling modulation is a concern, this extreme potency at CaSR must be factored into experimental design, making it a critical differentiator from other kinase inhibitor tools lacking this off-target activity.
- [1] BindingDB BDBM50378146 (CHEMBL1204009). Affinity Data for IC50: 0.0340 nM. Assay: Antagonist activity at human calcium receptor expressed in HEK293 cells. View Source
